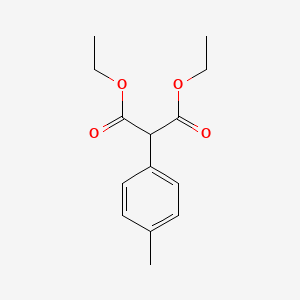

Diethyl 2-(p-tolyl)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(4-methylphenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-17-13(15)12(14(16)18-5-2)11-8-6-10(3)7-9-11/h6-9,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBSHZUHSDGHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341184 | |

| Record name | Diethyl 2-(p-tolyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29148-27-4 | |

| Record name | Diethyl 2-(p-tolyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 2-(p-tolyl)malonate physical and chemical properties

An In-depth Technical Guide to Diethyl 2-(p-tolyl)malonate

Introduction

In the landscape of modern organic synthesis and drug development, the malonic ester scaffold represents a cornerstone of molecular construction. Its inherent reactivity, centered on the acidic α-carbon, provides a versatile platform for carbon-carbon bond formation. This guide focuses on a specific and highly valuable derivative: this compound (CAS No. 29148-27-4). This compound is a key intermediate and building block in the synthesis of more complex molecular architectures, finding applications in pharmaceuticals, agrochemicals, and specialty polymers[1].

Characterized by a p-tolyl group attached to the central carbon of a diethyl malonate core, this molecule's utility is enhanced by the electronic and steric properties of the aromatic substituent[1]. This guide offers an in-depth exploration of its core physical and chemical properties, synthesis, reactivity, and handling protocols, designed for researchers, chemists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is fundamental to its application in experimental work, influencing choices regarding solvents, reaction temperatures, and purification methods. This compound is a liquid at room temperature with a high boiling point, making it suitable for reactions requiring elevated temperatures and purification by vacuum distillation[2][3][4][5].

Key Physical and Chemical Data

The essential properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 29148-27-4 | [1][2][3][6] |

| Molecular Formula | C₁₄H₁₈O₄ | [1][3][6] |

| Molecular Weight | 250.29 g/mol | [1][2][3][6] |

| IUPAC Name | diethyl 2-(4-methylphenyl)propanedioate | [1][6] |

| Appearance | Liquid | [2] |

| Density | 1.054 g/mL at 25 °C | [2][3][4][5] |

| Boiling Point | 124-125 °C at 1 mmHg | [2][3][4][5] |

| Refractive Index (n20/D) | 1.492 | [2][3][4][5] |

| Flash Point | > 230 °F (> 110 °C) | [3][4][5] |

| pKa (Predicted) | 12.19 ± 0.46 | [4][5] |

Spectroscopic Profile

While a comprehensive, publicly available spectral database for this specific compound is limited, typical spectroscopic features can be inferred from its structure and data for related compounds like diethyl malonate.

-

¹H NMR: Expected signals would include a singlet for the methyl protons of the p-tolyl group (~2.3 ppm), a multiplet for the aromatic protons (~7.0-7.2 ppm), a singlet or triplet for the methine proton on the α-carbon, and a quartet and triplet for the ethyl ester groups.

-

¹³C NMR: Key signals would correspond to the carbons of the p-tolyl ring, the methyl carbon of the tolyl group, the α-carbon, the carbonyl carbons of the ester groups, and the carbons of the ethyl groups.

-

IR Spectroscopy: The infrared spectrum would be dominated by a strong C=O stretching band for the ester groups (~1730-1750 cm⁻¹). C-O stretching bands and aromatic C-H and C=C stretching bands would also be prominent.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns including the loss of ethoxy and carboethoxy groups[6].

Synthesis and Mechanistic Considerations

The synthesis of this compound is a classic example of the malonic ester synthesis, a robust method for forming substituted carboxylic acids and other derivatives[1]. The process leverages the acidity of the α-hydrogen of diethyl malonate.

Synthetic Pathway: C-Arylation

The most common laboratory-scale synthesis involves the reaction of a diethyl malonate enolate with a suitable p-tolyl electrophile.

Causality in Experimental Design

-

Choice of Base: A strong base, such as sodium ethoxide (NaOEt) in ethanol, is required to deprotonate diethyl malonate quantitatively. The pKa of the α-proton is ~13, so the base's conjugate acid must have a higher pKa. Using NaOEt is advantageous as its conjugate acid (ethanol) is often the reaction solvent, preventing the introduction of competing nucleophiles.

-

Solvent System: Anhydrous conditions are critical. The presence of water would protonate the highly reactive enolate intermediate, quenching the reaction. Solvents like absolute ethanol or tetrahydrofuran (THF) are commonly employed.

-

Reaction Conditions: The reaction is typically performed under reflux to ensure a sufficient reaction rate between the enolate and the aryl halide[1]. The specific temperature and time depend on the reactivity of the p-tolyl halide used.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the reactivity of its functional groups, making it a versatile precursor in organic synthesis[1].

Reactions at the α-Carbon

While the α-carbon is already substituted with the p-tolyl group, the remaining α-hydrogen is still acidic and can be removed by a strong base. This allows for a second alkylation or arylation, leading to disubstituted malonates[1]. This sequential alkylation is a powerful tool for building molecular complexity.

Hydrolysis and Decarboxylation

This is the most common transformation in malonic ester synthesis.

-

Saponification: The ester groups are hydrolyzed to carboxylate groups using a base (e.g., NaOH), followed by acidification to yield 2-(p-tolyl)malonic acid.

-

Decarboxylation: Upon heating, the resulting malonic acid derivative readily loses one molecule of CO₂, yielding 2-(p-tolyl)acetic acid. This pathway is a cornerstone for producing substituted carboxylic acids[1].

Other Transformations

-

Knoevenagel Condensation: The active methylene group can participate in condensations with aldehydes and ketones.

-

Michael Addition: The malonate enolate can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

-

Precursor in Drug Development: The structural motif is found in various pharmacologically active molecules. Its derivatives have been explored for potential enzyme inhibition and other biological activities, serving as starting points for synthesizing more complex drug candidates[1].

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Diethyl malonate

-

p-Tolyl bromide

-

Sodium metal

-

Absolute (anhydrous) ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-neck flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) in small pieces to absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Formation of the Enolate: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0 eq) dropwise via a dropping funnel with stirring. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Arylation Reaction: Add p-tolyl bromide (1.0 eq) dropwise to the enolate solution. After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC)[7].

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water. Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with water and then with a saturated solution of ammonium chloride to neutralize any remaining base. Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound (boiling point ~124-125 °C at 1 mmHg)[2][3].

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the compound's integrity and ensure laboratory safety.

-

Safety: this compound is a combustible liquid[2][8]. It should be handled away from open flames and ignition sources[8][9]. It may cause eye irritation[8][10]. Standard PPE, including safety goggles and chemical-resistant gloves, must be worn[2][9]. Work should be conducted in a well-ventilated area or a chemical fume hood[9][10].

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[11]. For long-term storage, refrigeration (2-8°C) is recommended to minimize potential degradation pathways like hydrolysis[11]. It should be stored separately from strong oxidizing agents, with which it can react exothermically[10][11].

-

Stability: The primary degradation pathways are hydrolysis of the ester groups and subsequent decarboxylation, which are accelerated by moisture, non-neutral pH, and elevated temperatures[11].

Conclusion

This compound is a synthetically valuable building block whose utility is rooted in the predictable and versatile reactivity of the malonic ester framework. Its well-defined physical properties allow for straightforward manipulation and purification, while its chemical nature provides access to a wide range of more complex molecules, particularly substituted acetic acids. For researchers in medicinal chemistry and process development, a firm grasp of this compound's properties and reaction pathways is essential for leveraging its full potential in the synthesis of novel chemical entities.

References

-

Chemdad Co., Ltd. This compound. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

ILO and WHO. (2021). ICSC 1739 - DIETHYLMALONATE. [Link]

-

KISHIDA CHEMICAL CO., LTD. (2025). Safety Data Sheet - Diethyl malonate. [Link]

Sources

- 1. Buy this compound | 29148-27-4 [smolecule.com]

- 2. This compound 95 29148-27-4 [sigmaaldrich.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 29148-27-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 29148-27-4 [amp.chemicalbook.com]

- 6. This compound | C14H18O4 | CID 570878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. kishida.co.jp [kishida.co.jp]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Diethyl 2-(p-tolyl)malonate CAS number 29148-27-4

An In-depth Technical Guide to Diethyl 2-(p-tolyl)malonate (CAS No. 29148-27-4)

Abstract

This compound is a specialized diester of malonic acid, distinguished by the presence of a p-tolyl group on the α-carbon. This structural feature imparts unique reactivity, making it a valuable and versatile intermediate in advanced organic synthesis. Its core utility lies in the malonic ester synthesis pathway, enabling the strategic formation of carbon-carbon bonds for the construction of complex molecular architectures.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's physicochemical properties, detailed synthesis protocols, key chemical transformations, and applications. By elucidating the causality behind experimental choices and emphasizing self-validating protocols, this document aims to provide field-proven insights for leveraging this compound in research and development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its effective use in the laboratory, from reaction setup to purification and storage.

Physical and Chemical Properties

The compound is a liquid at room temperature with a high boiling point, making it suitable for reactions requiring elevated temperatures and purification by vacuum distillation.[3][4][5]

| Property | Value | Reference(s) |

| CAS Number | 29148-27-4 | [3][5][6][7] |

| Molecular Formula | C₁₄H₁₈O₄ | [1][4][6][7] |

| Molecular Weight | 250.29 g/mol | [3][4][5][6][7] |

| Appearance | Liquid | [5][8] |

| Boiling Point | 124-125 °C at 1 mmHg | [3][4][5][8] |

| Density | 1.054 g/mL at 25 °C | [3][4][5] |

| Refractive Index (n²⁰/D) | 1.492 | [3][4][5] |

| Flash Point | >230 °F (>110 °C) | [3][4] |

| pKa | 12.19 ± 0.46 (Predicted) | [4] |

Spectroscopic Signature

Structural elucidation and purity assessment rely heavily on spectroscopic analysis. While experimental spectra should always be acquired for confirmation, the expected NMR data provide a reliable reference.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. Key signals would include a triplet and a quartet for the two ethyl ester groups, a singlet for the methyl protons of the p-tolyl group, two doublets for the aromatic protons (demonstrating para substitution), and a crucial singlet for the lone methine proton at the α-carbon.[8]

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons, the α-carbon (methine), the methylene and methyl carbons of the ethyl groups, and the methyl carbon of the tolyl substituent.[8]

Synthesis of this compound

The primary route to this compound is a direct application of the malonic ester synthesis, specifically the alkylation (in this case, arylation) of diethyl malonate.[1]

Underlying Mechanism: Nucleophilic Substitution

The synthesis hinges on the enhanced acidity of the α-hydrogens in diethyl malonate, which are flanked by two electron-withdrawing ester groups.[9] Deprotonation with a suitable base, such as sodium ethoxide, generates a resonance-stabilized enolate ion.[1][9] This potent nucleophile then attacks an appropriate electrophile, p-tolyl bromide, in a classic Sₙ2 reaction to form the C-C bond, yielding the target compound.[1]

Caption: Synthesis mechanism of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment (PPE).[5]

Materials:

-

Diethyl malonate

-

p-Tolyl bromide

-

Sodium metal

-

Absolute ethanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Base Preparation (Sodium Ethoxide): In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate dropwise to the solution with stirring. Stir for 30-60 minutes to ensure complete formation of the enolate.[1]

-

Alkylation: Add p-tolyl bromide to the reaction mixture. Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting diethyl malonate is consumed.[1][8][10]

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Washing: Combine the organic extracts and wash sequentially with water, saturated NH₄Cl solution, and brine. This removes inorganic salts and unreacted base.[10]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil should be purified by vacuum distillation to yield pure this compound.[3][10] The boiling point is approximately 124-125 °C at 1 mmHg.[3][4][5]

Purification and Quality Control

Achieving high purity is essential for subsequent applications.[2]

-

Common Impurities: Potential impurities include unreacted diethyl malonate, the mono-alkylation intermediate (if starting from a different malonate), and over-alkylation products.[10]

-

Purification Techniques: Vacuum distillation is highly effective for separating the product from less volatile impurities.[10] For impurities with similar boiling points, silica gel column chromatography is the preferred method.[10]

-

Purity Assessment: The purity of the final product should be confirmed using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Sources

- 1. Buy this compound | 29148-27-4 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 29148-27-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound 95 29148-27-4 [sigmaaldrich.com]

- 6. 29148-27-4|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | C14H18O4 | CID 570878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Structure and spectral data of Diethyl 2-(p-tolyl)malonate

An In-depth Technical Guide to the Structure and Spectral Data of Diethyl 2-(p-tolyl)malonate

Abstract

This compound is a key diester intermediate in organic synthesis, valued for its utility in constructing more complex molecular architectures, particularly in the development of pharmaceuticals and other specialty chemicals.[1] Its structure, featuring a reactive α-carbon flanked by two electron-withdrawing ester groups and substituted with a p-tolyl moiety, provides a versatile scaffold for a variety of chemical transformations.[1] This guide offers a comprehensive examination of the compound's structure, physicochemical properties, and detailed spectral analysis. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's characteristics for effective application in synthesis and process development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₄H₁₈O₄, possesses a well-defined molecular structure that dictates its reactivity and physical characteristics.[2] The central feature is a malonic ester core where the α-carbon is monosubstituted with a para-tolyl group. The IUPAC name for this compound is diethyl 2-(4-methylphenyl)propanedioate.[2]

The presence of the two ethyl ester groups makes the α-proton acidic (pKa ≈ 12.2), facilitating its removal by a suitable base to form a stabilized enolate.[1][3] This enolate is a potent nucleophile, forming the basis of the compound's utility in C-C bond-forming reactions. The p-tolyl group provides steric bulk and electronic effects that can influence reaction kinetics and selectivity.

Caption: Molecular Structure of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 29148-27-4 | [2] |

| Molecular Formula | C₁₄H₁₈O₄ | [2] |

| Molecular Weight | 250.29 g/mol | [2] |

| Appearance | Liquid | |

| Boiling Point | 124-125 °C at 1 mmHg | [3][4] |

| Density | 1.054 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.492 |[3][4] |

Synthesis and Purification

The most common and well-established method for synthesizing this compound is the malonic ester synthesis, which involves the base-mediated alkylation of diethyl malonate.[1][5]

Causality Behind Experimental Choices:

-

Base: Sodium ethoxide is typically used as the base. Its conjugate acid, ethanol, is often the reaction solvent, preventing unwanted transesterification side reactions that could occur if a different alkoxide were used. The base must be strong enough to quantitatively deprotonate the α-carbon of diethyl malonate.[1]

-

Solvent: Anhydrous ethanol is the preferred solvent to ensure the solubility of the reactants and the sodium ethoxide base, while also maintaining the integrity of the ester groups.[5]

-

Alkylating Agent: p-Tolyl bromide is a common electrophile for this reaction. Its reactivity is sufficient for the Sₙ2 reaction with the malonate enolate without being overly prone to side reactions like elimination.[5]

Experimental Protocol: Synthesis

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol.

-

Enolate Formation: To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the enolate.[5]

-

Alkylation: Add p-tolyl bromide (1.0 eq) to the enolate solution. The reaction mixture is then heated to reflux and maintained for several hours until TLC or GC analysis indicates the consumption of the starting material.[1]

-

Workup: After cooling, the reaction mixture is quenched with water. The ethanol is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing: The combined organic layers are washed sequentially with water and brine to remove any remaining salts and water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated in vacuo to yield the crude product.

Caption: General Workflow for Synthesis and Purification

Purification and Purity Assessment

Crude this compound often contains unreacted starting materials or di-alkylated byproducts. Purification is essential to achieve the high purity required for subsequent synthetic steps.

-

Vacuum Distillation: This is the most effective method for purifying the product on a larger scale, separating it from non-volatile impurities and residual solvent.[6] The compound's high boiling point necessitates distillation under reduced pressure to prevent thermal degradation.

-

Silica Gel Column Chromatography: For smaller scales or for removing impurities with boiling points close to the product, column chromatography is the method of choice. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.[6]

-

Purity Monitoring: The purity of the final product should be assessed using a combination of techniques such as Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and NMR spectroscopy.[6]

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The predicted spectrum in a solvent like CDCl₃ would exhibit five distinct signals.

Rationale for Chemical Shifts:

-

Aromatic Protons (H-c, H-d): These protons are on the p-substituted benzene ring. Due to the ring current effect, they are deshielded and appear in the aromatic region (7.0-7.3 ppm). They typically appear as two distinct doublets because protons ortho to the malonate group (H-c) are in a slightly different electronic environment than protons meta to it (H-d).

-

Methine Proton (H-b): This single proton is on the α-carbon. It is significantly deshielded by two adjacent carbonyl groups and the aromatic ring, causing it to appear as a singlet around 4.5 ppm.

-

Ethyl Methylene Protons (H-e): These CH₂ protons are adjacent to an oxygen atom, which is deshielding. They are split into a quartet by the three neighboring methyl protons (n+1 rule).

-

Tolyl Methyl Protons (H-a): These three protons are attached to the aromatic ring and appear as a singlet in the typical benzylic region.

-

Ethyl Methyl Protons (H-f): These CH₃ protons are in a standard aliphatic environment and are the most shielded. They are split into a triplet by the two neighboring methylene protons.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

| Label | Proton Type | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| a | Tolyl -CH ₃ | ~2.3 | Singlet | 3H |

| b | α-CH | ~4.5 | Singlet | 1H |

| c | Aromatic CH (ortho) | ~7.2 | Doublet | 2H |

| d | Aromatic CH (meta) | ~7.1 | Doublet | 2H |

| e | Ester -OCH ₂CH₃ | ~4.2 | Quartet | 4H |

| f | Ester -OCH₂CH ₃ | ~1.2 | Triplet | 6H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Rationale for Chemical Shifts:

-

Carbonyl Carbons (C=O): These are the most deshielded carbons due to the direct attachment to two electronegative oxygen atoms, appearing far downfield.

-

Aromatic Carbons: Carbons of the benzene ring appear in the 120-140 ppm range. The carbon attached to the malonate group (quaternary) will be distinct from the methyl-substituted carbon and the protonated carbons.

-

Methine Carbon (α-C): The α-carbon is deshielded by the adjacent carbonyls and the aromatic ring.

-

Ethyl and Tolyl Carbons: The ester O-CH₂ carbon is deshielded by the oxygen atom, while the aliphatic methyl carbons are the most shielded, appearing furthest upfield.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Carbon Type | Predicted δ (ppm) |

|---|---|

| Ester C =O | ~168 |

| Aromatic C -CH₃ | ~138 |

| Aromatic C -CH(COOEt)₂ | ~135 |

| Aromatic C H | ~129 |

| Aromatic C H | ~128 |

| Ester -OC H₂CH₃ | ~62 |

| α-C H | ~57 |

| Tolyl -C H₃ | ~21 |

| Ester -OCH₂C H₃ | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~3000-2850 | C-H (Aliphatic) | Stretch |

| ~1735 | C=O (Ester) | Stretch (Strong, Sharp) |

| ~1610, ~1510 | C=C (Aromatic) | Stretch |

| ~1250-1150 | C-O (Ester) | Stretch |

| ~820 | C-H (Aromatic) | Out-of-plane bend (p-subst.) |

The most prominent and diagnostic peak in the IR spectrum is the strong C=O stretch of the ester groups around 1735 cm⁻¹. The presence of both sp³ C-H stretches (below 3000 cm⁻¹) and characteristic aromatic absorptions confirms the overall structure.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which serves as a molecular fingerprint.

Expected Fragmentation:

-

Molecular Ion (M⁺): The parent ion peak is expected at m/z = 250, corresponding to the molecular weight of the compound.[5]

-

Key Fragmentations: The fragmentation of 2-substituted diethyl malonates is highly characteristic. A primary fragmentation pathway involves the loss of the entire diethyl malonate moiety (mass 159), which helps identify the substituent.[7] Other common losses include the ethoxy radical (•OCH₂CH₃, M-45) and the ethoxycarbonyl radical (•COOEt, M-73). The p-tolyl group can give rise to a tropylium ion fragment at m/z = 91.[7]

Table 5: Predicted Mass Spectrometry Fragments (Electron Ionization)

| m/z | Identity | Description |

|---|---|---|

| 250 | [M]⁺ | Molecular Ion |

| 205 | [M - OEt]⁺ | Loss of an ethoxy group |

| 177 | [M - COOEt]⁺ | Loss of an ethoxycarbonyl group |

| 149 | - | Further fragmentation |

| 105 | - | Further fragmentation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from p-tolyl group) |

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Stability: As a malonic ester, the compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which would break down the ester groups.[8] It is also prone to decarboxylation upon strong heating, especially if hydrolyzed to the corresponding dicarboxylic acid.[1][8]

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (to prevent moisture ingress) in a cool, dry, and well-ventilated area.[8] Refrigeration at 2-8°C is recommended to minimize any potential degradation over time.[8]

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is directly linked to its structure. A thorough understanding of its spectroscopic signature—¹H NMR, ¹³C NMR, IR, and MS—is indispensable for any researcher utilizing this compound. The data and protocols presented in this guide provide a validated framework for its synthesis, purification, and characterization, ensuring its effective and reliable application in the laboratory.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 570878, this compound. Available at: [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Available at: [Link]

-

MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Diethyl malonate - NIST WebBook. Available at: [Link]

Sources

- 1. Buy this compound | 29148-27-4 [smolecule.com]

- 2. This compound | C14H18O4 | CID 570878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 29148-27-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Synthesis of Diethyl 2-(p-tolyl)malonate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-(p-tolyl)malonate is a valuable intermediate in organic synthesis, notably serving as a precursor for various pharmaceuticals and complex molecular architectures.[1] This technical guide provides an in-depth exploration of its synthesis from diethyl malonate, focusing on the robust and widely applicable palladium-catalyzed α-arylation reaction. We will dissect the underlying catalytic cycle, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. This document is designed to bridge theoretical mechanisms with practical laboratory application, offering the causal insights necessary for researchers to not only replicate the procedure but also to adapt it for analogous transformations.

Introduction: The Synthetic Value of α-Aryl Malonates

The malonic ester synthesis is a cornerstone of C-C bond formation, enabling the creation of a vast range of carboxylic acid derivatives.[1][2] The introduction of an aryl group at the α-position, as in this compound, generates a versatile scaffold. The reactive methylene group, flanked by two electron-withdrawing ester functionalities, can be further alkylated or functionalized, while the entire malonate moiety can undergo hydrolysis and decarboxylation to produce α-aryl carboxylic acids.[1] These products are significant in medicinal chemistry, with α-aryl carboxylic acid motifs appearing in numerous nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4]

While classical methods for this transformation exist, modern cross-coupling chemistry offers unparalleled efficiency, substrate scope, and milder reaction conditions. Among these, palladium-catalyzed α-arylation has become the method of choice.[5][6]

Synthetic Strategy: Palladium-Catalyzed α-Arylation

The direct coupling of an aryl halide with the enolate of diethyl malonate is a powerful strategy. This transformation is typically catalyzed by a palladium complex, which facilitates the formation of the crucial carbon-carbon bond between the p-tolyl group and the malonate backbone.[5][7]

Reaction Scheme:

The success of this reaction hinges on the careful selection of the catalyst system (palladium source and ligand) and the base, which are crucial for generating the active catalyst and the nucleophilic malonate enolate.

The "Why": Deconstructing the Catalytic Cycle

Understanding the mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the α-arylation of malonates involves a Pd(0)/Pd(II) pathway.[8]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (p-tolyl bromide) to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.

-

Deprotonation: Concurrently, a suitable base abstracts the acidic proton from the α-carbon of diethyl malonate to form a stabilized enolate anion.

-

Transmetalation/Coordination: The malonate enolate coordinates to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The final, bond-forming step where the aryl group and the malonate group are eliminated from the palladium center, forming the desired product, this compound, and regenerating the active Pd(0) catalyst.[6]

The choice of a bulky, electron-rich phosphine ligand is critical. These ligands stabilize the Pd(0) species, promote the oxidative addition step, and, most importantly, accelerate the final reductive elimination step, which is often slow for enolate complexes.[5][9]

Visualization of Key Processes

To clarify the relationships between the steps, the following diagrams illustrate the overall workflow and the core mechanistic cycle.

Caption: Simplified Pd-catalyzed α-arylation cycle.

Field-Proven Experimental Protocol

This protocol is adapted from established procedures for the palladium-catalyzed α-arylation of active methylene compounds. [5][7] Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Aryl halides and phosphine ligands can be toxic and should be handled with care.

Reagents and Materials

| Reagent/Material | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| p-Tolyl bromide | 171.04 | 1.71 g | 10.0 | 1.0 |

| Diethyl malonate | 160.17 | 1.92 g | 12.0 | 1.2 |

| Pd(OAc)₂ | 224.50 | 45 mg | 0.20 | 0.02 |

| P(t-Bu)₃¹ | 202.29 | 81 mg | 0.40 | 0.04 |

| Sodium tert-butoxide | 96.10 | 1.35 g | 14.0 | 1.4 |

| Toluene (anhydrous) | - | 40 mL | - | - |

¹Note: Tri-tert-butylphosphine is pyrophoric and is often handled as a solution or as a more stable salt (e.g., HBF₄ salt).

Step-by-Step Procedure

-

Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (45 mg, 0.20 mmol), tri-tert-butylphosphine (81 mg, 0.40 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

-

Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (40 mL) via syringe. Add diethyl malonate (1.92 g, 12.0 mmol) followed by p-tolyl bromide (1.71 g, 10.0 mmol).

-

Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS until the starting p-tolyl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product.

Characterization of this compound

The identity and purity of the final compound should be confirmed by standard analytical techniques.

-

Appearance: Colorless to pale yellow liquid. * Molecular Formula: C₁₄H₁₈O₄ [10]* Molecular Weight: 250.29 g/mol [1][10]* Boiling Point: 124-125 °C at 1 mmHg. [11]* Density: ~1.054 g/mL at 25 °C. [11]* ¹H NMR (CDCl₃, 400 MHz): δ ~7.2-7.1 (m, 4H, Ar-H), 4.5 (s, 1H, CH), 4.2 (q, 4H, OCH₂), 2.3 (s, 3H, Ar-CH₃), 1.2 (t, 6H, OCH₂CH₃).

-

Mass Spectrometry (EI): Key fragmentation patterns include the loss of the diethyl malonate moiety. [12]

Conclusion

The palladium-catalyzed α-arylation of diethyl malonate provides a highly effective and versatile route to this compound. The procedure's success is governed by a synergistic interplay between the palladium catalyst, a sterically demanding and electron-rich phosphine ligand, and a suitable base. By understanding the mechanistic underpinnings of the catalytic cycle, researchers are well-equipped to perform this synthesis reliably and to adapt the methodology for the creation of a diverse array of α-aryl carbonyl compounds, which are of significant interest in pharmaceutical and materials science research.

References

- Gaertzen, O., et al. (2000). First heterogeneously palladium catalysed α-arylation of diethyl malonate. Journal of Organometallic Chemistry, 606(1), 101-107.

-

ResearchGate. (n.d.). Reagents and conditions for the arylation of diethyl malonate (DEM) with substituted iodobenzene. Available at: [Link]

-

Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269-272. Available at: [Link]

- Anand, M., Sunoj, R. B., & Schaefer, H. F., 3rd. (2014). Non-Innocent Additives in a Palladium(II)-Catalyzed C-H Bond Activation Reaction: Insights into Multimetallic Active Catalysts. Journal of the American Chemical Society, 136(15), 5535-5538.

-

ResearchGate. (n.d.). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Available at: [Link]

-

Dwight, S. D., et al. (2009). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 131(34), 12118–12128. Available at: [Link]

-

Dwight, S. D., et al. (2009). Synthetic and Mechanistic Studies of Pd-Catalyzed C−H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 131(34), 12118-12128. Available at: [Link]

-

Beare, N. A., & Hartwig, J. F. (2002). Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. The Journal of Organic Chemistry, 67(2), 541-555. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 570878, this compound. Available at: [Link]

-

Chemdad. (n.d.). This compound. Available at: [Link]

-

Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245. Available at: [Link]

-

ResearchGate. (2019). Unveiling the Mechanism of Pd-catalyzed γ-methylene C(sp3)-H Arylation of Carboxylic Acids. Available at: [Link]

-

Hartwig, J. F. (2004). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Pure and Applied Chemistry, 76(3), 507-516. Available at: [Link]

-

Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(32), 7996-8002. Available at: [Link]

-

Organic Chemistry Portal. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Available at: [Link]

-

El-Zohry, M. F., et al. (2017). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 22(10), 1649. Available at: [Link]

Sources

- 1. Buy this compound | 29148-27-4 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 10. This compound | C14H18O4 | CID 570878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. mdpi.com [mdpi.com]

A-Technical-Guide-to-Diethyl-2-(p-tolyl)malonate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-(p-tolyl)malonate is a versatile organic compound that serves as a crucial building block in advanced organic synthesis. Characterized by a malonic acid core functionalized with two ethyl ester groups and a p-tolyl substituent, its structure offers a unique combination of reactivity and stability.[1] The activated methylene proton is central to its utility, enabling a wide range of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the compound's chemical identity, physicochemical properties, synthesis protocols, mechanistic insights, and applications, particularly within the pharmaceutical and medicinal chemistry sectors. It is designed to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this important synthetic intermediate.

Chemical Identity and Properties

IUPAC Nomenclature and Synonyms

The formal IUPAC name for the compound commonly known as this compound is diethyl 2-(4-methylphenyl)propanedioate .[1][2]

This nomenclature is derived from its structure:

-

propanedioate: Indicates a three-carbon dicarboxylic acid ester (the malonate backbone).

-

diethyl: Refers to the two ethyl ester groups (-OCH₂CH₃).

-

2-(4-methylphenyl): Specifies that a 4-methylphenyl (or p-tolyl) group is attached to the second carbon of the propanedioate chain.

Commonly used synonyms include Diethyl (4-Methylphenyl)malonate and Propanedioic acid, 2-(4-methylphenyl)-, 1,3-diethyl ester.[2]

Chemical Structure and Formula

-

Molecular Formula: C₁₄H₁₈O₄[1]

-

Canonical SMILES: CCOC(=O)C(C1=CC=C(C=C1)C)C(=O)OCC[1]

-

InChI Key: WGBSHZUHSDGHLV-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, reaction setup, and purification. The data below has been consolidated from authoritative chemical databases.

| Property | Value | Source |

| Physical Form | Liquid | |

| Boiling Point | 124-125 °C at 1 mmHg | |

| Density | 1.054 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.492 | |

| CAS Number | 29148-27-4 | [1][2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a classic example of malonic ester synthesis, a robust method for forming C-C bonds. The process involves the alkylation of diethyl malonate with a suitable p-tolyl electrophile.

Synthetic Pathway: The Malonic Ester Synthesis

The primary route for preparing this compound involves two key steps:

-

Deprotonation: Diethyl malonate is treated with a strong base to form a nucleophilic enolate ion. Sodium ethoxide (NaOEt) is the base of choice for this transformation.

-

Causality: Using sodium ethoxide is critical to prevent transesterification. Since the base's alkoxide (ethoxide) matches the ester's alcohol group (ethanol), any nucleophilic attack on the ester carbonyls will result in the same ester, preserving the product's integrity.

-

-

Nucleophilic Alkylation: The resulting enolate attacks an electrophilic p-tolyl source, typically p-tolyl bromide or another p-tolyl halide.[1] This is a standard Sₙ2 reaction that forms the desired carbon-carbon bond.

The overall reaction is as follows: CH₂(COOC₂H₅)₂ + NaOEt → Na⁺[CH(COOC₂H₅)₂]⁻ Na⁺[CH(COOC₂H₅)₂]⁻ + CH₃C₆H₄Br → CH₃C₆H₄CH(COOC₂H₅)₂ + NaBr

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard malonic ester synthesis principles.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

p-Tolyl bromide

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve clean sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be cooled as needed.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium diethyl malonate enolate.

-

Alkylation: Add p-tolyl bromide to the reaction mixture. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[3]

-

Workup and Extraction: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product is typically purified by vacuum distillation to yield pure this compound.[3] Purity can be assessed using Gas Chromatography (GC) or NMR spectroscopy.[3]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its α-hydrogen and the ester functionalities. It is a precursor to a variety of more complex molecules, making it valuable in drug discovery.[4][5]

Key Transformations

-

Further Alkylation: The remaining acidic proton on the α-carbon can be removed by a strong base, and a second, different alkyl group can be introduced. This allows for the synthesis of α,α-disubstituted malonic esters.

-

Hydrolysis and Decarboxylation: Saponification of the ester groups with a base (e.g., NaOH), followed by acidification, yields the corresponding malonic acid derivative. Upon heating, this intermediate readily undergoes decarboxylation to produce 2-(p-tolyl)propanoic acid. This is a powerful method for creating substituted carboxylic acids.[1]

-

Knoevenagel Condensation: The active methylene group can participate in condensation reactions with aldehydes and ketones.

-

Barbiturate Synthesis: Substituted malonic esters are classical precursors in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[6] Although less common now, this highlights the historical importance of this compound class in medicinal chemistry.

Caption: Key synthetic transformations of this compound.

Role in Drug Development

Diethyl malonate and its derivatives are fundamental building blocks in the pharmaceutical industry.[5][7] They are key intermediates in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), including anti-epileptics, anti-inflammatory agents, and antibiotics.[5][8] The ability to introduce the p-tolyl group via this compound provides a scaffold that can be elaborated into more complex drug candidates, offering a reliable route to construct molecules with specific steric and electronic properties required for biological activity.

Safety, Handling, and Storage

While specific toxicological data for this compound is not extensively detailed, safety precautions should be based on its structural similarity to diethyl malonate.

Hazard Identification

-

General: May cause skin, eye, and respiratory tract irritation.[9][10]

-

Combustibility: Considered a combustible liquid.[9][11][12] Keep away from open flames and sources of ignition.[9][12]

-

Health Effects: May be harmful if inhaled, swallowed, or absorbed through the skin.[9] The chemical, physical, and toxicological properties have not been thoroughly investigated.

Recommended Handling and PPE

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE):

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][12]

-

Storage Class: Combustible liquids (Storage Class 10).

Conclusion

This compound, or diethyl 2-(4-methylphenyl)propanedioate, is a high-value intermediate in organic synthesis. Its straightforward preparation via malonic ester synthesis and the versatile reactivity of its functional groups make it a powerful tool for constructing complex molecular architectures. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating novel therapeutic agents. Adherence to strict safety protocols is mandatory for its handling and use in the laboratory.

References

-

PubChem. This compound. National Institutes of Health. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

-

West Liberty University. Material Safety Data Sheet Diethyl malonate MSDS. Retrieved from [Link]

-

Wikipedia. Diethyl diethylmalonate. Retrieved from [Link]

-

Wikipedia. Diethyl malonate. Retrieved from [Link]

Sources

- 1. Buy this compound | 29148-27-4 [smolecule.com]

- 2. This compound | C14H18O4 | CID 570878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy Diethyl (S)-2-(2-(p-Tolyl)propyl)malonate [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. Diethyl diethylmalonate - Wikipedia [en.wikipedia.org]

- 7. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. westliberty.edu [westliberty.edu]

- 11. synquestlabs.com [synquestlabs.com]

- 12. carlroth.com [carlroth.com]

An In-depth Technical Guide to Diethyl 2-(p-tolyl)malonate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(p-tolyl)malonate is a versatile diester derivative of malonic acid, characterized by the presence of a p-tolyl group on the α-carbon. This structural feature imparts unique reactivity and makes it a valuable intermediate in organic synthesis. Its applications span the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, offering field-proven insights for researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₄ | [2] |

| Molecular Weight | 250.29 g/mol | [2], [3] |

| CAS Number | 29148-27-4 | [2], [3] |

| IUPAC Name | diethyl 2-(4-methylphenyl)propanedioate | [2] |

| Appearance | Liquid | [3] |

| Boiling Point | 124-125 °C at 1 mmHg | [3][4] |

| Density | 1.054 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.492 | [3][4] |

Synthesis of this compound

The synthesis of this compound is a classic example of the malonic ester synthesis, a robust and widely used method for the formation of carbon-carbon bonds.[5] The reaction proceeds via the alkylation of diethyl malonate with a suitable p-tolyl halide.

Reaction Scheme

Caption: Synthesis of this compound via malonic ester synthesis.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the alkylation of diethyl malonate, as described in Organic Syntheses.[6]

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

p-Tolyl bromide

-

Diethyl ether

-

Hydrochloric acid

-

Anhydrous calcium chloride

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and generates hydrogen gas, so it should be performed in a well-ventilated fume hood.

-

Formation of the Enolate: Once all the sodium has dissolved, add diethyl malonate to the sodium ethoxide solution while stirring.

-

Alkylation: Add p-tolyl bromide dropwise to the stirred solution. The reaction is exothermic, and the mixture may begin to reflux. After the addition is complete, continue to stir and reflux the mixture for several hours to ensure the reaction goes to completion.

-

Work-up: After cooling, the reaction mixture is poured into water. The product is extracted with diethyl ether. The ether layer is washed with water, followed by a dilute solution of hydrochloric acid, and finally with water again.

-

Purification: The ethereal solution is dried over anhydrous calcium chloride. The ether is removed by distillation, and the crude this compound is purified by vacuum distillation.

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the structure and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons of the p-tolyl group, the methine proton at the α-carbon, the methylene and methyl protons of the two ethyl ester groups, and the methyl protons of the tolyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the α-carbon, the methylene and methyl carbons of the ethyl groups, and the methyl carbon of the tolyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretching of the ester groups, typically around 1730-1750 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 250. A major fragmentation pattern observed for 2-substituted diethyl malonate derivatives is the loss of the diethyl malonate moiety.[7]

Applications in Synthesis

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The reactive α-proton can be removed to form an enolate, which can then be further alkylated or acylated, allowing for the introduction of additional functional groups.

Decarboxylation to form Substituted Carboxylic Acids

A common subsequent reaction is the hydrolysis of the diester to a dicarboxylic acid, followed by decarboxylation upon heating to yield a substituted carboxylic acid. This makes this compound a synthon for the p-tolyl-CH-COOH fragment.

Caption: Hydrolysis and decarboxylation of this compound.

While specific drug examples directly synthesized from this compound are not widely documented in publicly available literature, its parent compound, diethyl malonate, is a precursor to numerous pharmaceuticals, including barbiturates, vigabatrin, and nalidixic acid.[8] This highlights the potential of its derivatives, such as this compound, in the synthesis of novel therapeutic agents.

Safety and Handling

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis. Its straightforward preparation via the malonic ester synthesis and its ability to be converted into a variety of substituted carboxylic acids and other derivatives make it a key tool for researchers in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of new and innovative molecules.

References

-

Pharmachemical. (2026, January 8). Diethyl Malonate in Pharmaceutical Synthesis: A Crucial Building Block. Available at: [Link]

- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.

- Google Patents. (n.d.). CN1237572A - Preparation method of diethyl malonate.

-

Chemdad. This compound. Available at: [Link]

- Google Patents. (n.d.). CN116239468A - Preparation method of 2- (2, 6-diethyl-4-methylphenyl) -malonic acid dimethyl ester.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 570878, this compound. PubChem. Available at: [Link]

- Weiner, N. (1943). Diethyl methylmalonate. Organic Syntheses, 23, 36. doi:10.15227/orgsyn.023.0036

-

Wikipedia. (n.d.). Malonic ester synthesis. Available at: [Link]

- Al-Jalal, N. A. (2018). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molbank, 2018(3), M1003. doi:10.3390/M1003

- Google Patents. (2015, August 18). US Patent for Method to obtain methylene malonate via bis(hydroxymethyl) malonate pathway.

-

PrepChem. (n.d.). Synthesis of malonic acid diethyl ester. Available at: [Link]

-

Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary. Available at: [Link]

- Google Patents. (n.d.). CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.

Sources

- 1. Buy this compound | 29148-27-4 [smolecule.com]

- 2. This compound | C14H18O4 | CID 570878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95 29148-27-4 [sigmaaldrich.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Core Reactions of Diethyl 2-(p-tolyl)malonate

Abstract

This technical guide provides a comprehensive overview of the synthesis and principal reactions of Diethyl 2-(p-tolyl)malonate, a versatile building block in modern organic synthesis. With its activated methine group flanked by two ester functionalities and substituted with a p-tolyl moiety, this compound serves as a valuable precursor for a diverse array of molecular architectures, including pharmaceuticals and complex heterocyclic systems. This document delves into the mechanistic underpinnings and practical execution of key transformations involving this compound, namely its synthesis, alkylation, decarboxylation, Knoevenagel condensation, Michael addition, and its application in the synthesis of barbiturate derivatives. Each section is designed to provide researchers, scientists, and drug development professionals with a blend of theoretical principles and actionable experimental protocols, supported by authoritative references.

Introduction: The Chemical Versatility of this compound

This compound, with the chemical formula C₁₄H₁₈O₄, is a derivative of malonic acid distinguished by the presence of a p-tolyl group on the α-carbon.[1][2] This structural feature imparts unique reactivity and physical properties, making it a strategic starting material in numerous synthetic endeavors. The electron-donating nature of the p-tolyl group can influence the acidity of the α-proton and the reactivity of the corresponding enolate, offering distinct advantages in various carbon-carbon bond-forming reactions. This guide will explore the fundamental transformations that underscore the synthetic utility of this important malonic ester derivative.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 29148-27-4 | [2] |

| Molecular Formula | C₁₄H₁₈O₄ | [2] |

| Molecular Weight | 250.29 g/mol | [2] |

| Appearance | Liquid | |

| Boiling Point | 124-125 °C at 1 mmHg | |

| Density | 1.054 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.492 |

Synthesis of this compound

The preparation of this compound is typically achieved through the alkylation of diethyl malonate with a suitable p-tolyl electrophile. The core of this synthesis involves the deprotonation of the acidic α-hydrogen of diethyl malonate to form a nucleophilic enolate, which then undergoes a substitution reaction.[1]

Mechanistic Overview

The synthesis commences with the generation of the diethyl malonate enolate using a moderately strong base, such as sodium ethoxide. This enolate is a soft nucleophile and readily participates in SN2 reactions with appropriate electrophiles. The choice of the p-tolyl source is critical, with p-tolyl halides (e.g., p-tolyl bromide) being common electrophiles.[1]

Experimental Protocol: Synthesis via Alkylation

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Diethyl malonate

-

p-Tolyl bromide

-

Sodium ethoxide

-

Absolute ethanol

-

Hydrochloric acid (dilute)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere.

-

To the stirred solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.

-

After the addition is complete, add p-tolyl bromide (1.0 equivalent) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully neutralize with dilute hydrochloric acid.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.[3]

Expected Yield: 70-80%

Key Reactions and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of its activated methine proton and the versatility of its ester groups.

Alkylation: The Malonic Ester Synthesis

A cornerstone of its application is the malonic ester synthesis, which allows for the preparation of substituted carboxylic acids.[1] The remaining acidic proton on this compound can be removed by a base to form a new enolate, which can then be alkylated.

The process involves deprotonation at the α-carbon, followed by nucleophilic attack on an alkyl halide. Subsequent hydrolysis of the ester groups and decarboxylation upon heating yields the final carboxylic acid product.[1]

Caption: General workflow for the alkylation of this compound.

This protocol outlines the alkylation of this compound with an illustrative alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl iodide)

-

Sodium ethoxide

-

Absolute ethanol

-

Standard workup and purification reagents

Procedure:

-

Prepare a solution of sodium ethoxide (1.0 equivalent) in absolute ethanol in a flame-dried, three-necked flask under an inert atmosphere.

-

Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature.

-

Following enolate formation, add the alkyl halide (1.05 equivalents) dropwise.

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

Perform an aqueous workup as described in the synthesis protocol (Section 2.2).

-

Purify the resulting dialkylated malonic ester by vacuum distillation.

Hydrolysis and Decarboxylation

A crucial subsequent step in the malonic ester synthesis is the hydrolysis of the ester groups followed by decarboxylation to yield a carboxylic acid.[4] This transformation is also a key degradation pathway for the compound under aqueous acidic or basic conditions, particularly at elevated temperatures.[4]

Acid- or base-catalyzed hydrolysis of the diester yields a malonic acid derivative. Upon heating, this β-dicarboxylic acid undergoes decarboxylation through a cyclic transition state to afford the final carboxylic acid product.[1] The kinetics of malonic acid decarboxylation have been studied, with activation energies typically in the range of 120-126 kJ/mol.[1]

Caption: Workflow for the hydrolysis and decarboxylation of an alkylated this compound.

Materials:

-

Diethyl 2-alkyl-2-(p-tolyl)malonate

-

Aqueous hydrochloric acid (e.g., 6 M) or potassium hydroxide solution

-

Standard workup and purification reagents

Procedure:

-

To the alkylated malonic ester in a round-bottom flask, add an excess of aqueous hydrochloric acid (or a solution of potassium hydroxide in ethanol/water).

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (as monitored by TLC or disappearance of the ester signals in IR spectroscopy).

-

If basic hydrolysis was used, acidify the cooled reaction mixture with concentrated HCl.

-

Continue to heat the acidic solution to effect decarboxylation, which is often evidenced by the evolution of CO₂ gas.

-

After cooling, extract the carboxylic acid product with a suitable organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the final product by recrystallization or distillation.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[5] this compound can serve as the active methylene component in this reaction, although its single acidic proton means it will react differently than diethyl malonate itself. The reaction is typically catalyzed by a weak base.[5]

The reaction is initiated by the deprotonation of the active methine compound by a base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of an aldehyde or ketone. The resulting aldol-type addition product subsequently undergoes dehydration to yield an α,β-unsaturated product.[6]

Caption: Mechanism of the Knoevenagel condensation.

This protocol describes a general procedure for the Knoevenagel condensation.

Materials:

-

This compound

-

Benzaldehyde

-

Piperidine (catalyst)

-

Toluene

-

Dean-Stark apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 equivalent), benzaldehyde (1.0 equivalent), and a catalytic amount of piperidine in toluene.

-

Heat the mixture to reflux, and collect the water formed during the reaction in the Dean-Stark trap.

-

Continue the reaction until no more water is collected.

-

Cool the reaction mixture and wash with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Michael Addition

The Michael (or conjugate) addition is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. The enolate of this compound can act as a Michael donor.

Under basic conditions, this compound forms a resonance-stabilized enolate. This nucleophile then attacks the electrophilic β-carbon of a Michael acceptor (e.g., an α,β-unsaturated ketone). The resulting adduct is a 1,5-dicarbonyl compound, which is a versatile intermediate for further transformations.

This protocol provides a general method for the Michael addition.

Materials:

-

This compound

-

Chalcone (or other α,β-unsaturated ketone)

-

Sodium ethoxide

-

Ethanol

Procedure:

-

To a solution of sodium ethoxide (catalytic amount) in ethanol, add this compound (1.0 equivalent).

-

Stir the mixture at room temperature for 15-20 minutes to ensure enolate formation.

-

Add the chalcone (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

-

Neutralize the reaction with a dilute acid and remove the ethanol under reduced pressure.

-

Extract the product into an organic solvent, wash, dry, and concentrate.

-

Purify the adduct by column chromatography.[7]

Synthesis of Barbiturate Derivatives

Substituted malonic esters are classical precursors for the synthesis of barbiturates, a class of drugs with sedative and hypnotic properties.[8] this compound can be condensed with urea in the presence of a strong base to form a tolyl-substituted barbituric acid derivative.

The reaction proceeds via a condensation-cyclization mechanism. The ethoxide base facilitates the reaction between the malonic ester and urea, leading to the formation of the heterocyclic barbiturate ring system.[9]

Caption: Synthesis of a barbiturate derivative from this compound and urea.

This protocol is adapted from the synthesis of barbituric acid and should be optimized for the specific substrate.[9][10]

Materials:

-

This compound

-

Urea (dry)

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve clean sodium metal (2.0 equivalents) in absolute ethanol to prepare sodium ethoxide.

-

To this solution, add this compound (1.0 equivalent).

-

Add a solution of dry urea (1.0 equivalent) in hot absolute ethanol.

-

Heat the mixture to reflux for 7-10 hours. A solid precipitate should form.

-

After cooling, add hot water to dissolve the solid.

-

Acidify the solution with concentrated hydrochloric acid until acidic, which will precipitate the barbituric acid derivative.

-

Cool the mixture in an ice bath to complete precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the product from a suitable solvent (e.g., ethanol/water).

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its unique substitution pattern allows for a wide range of chemical transformations, providing access to a plethora of complex organic molecules. The key reactions detailed in this guide—alkylation, decarboxylation, Knoevenagel condensation, Michael addition, and barbiturate synthesis—highlight its significance as a foundational building block for researchers in academia and industry, particularly in the fields of medicinal chemistry and drug development. The protocols and mechanistic insights provided herein are intended to serve as a practical resource for the effective utilization of this important synthetic precursor.

References

-

Organic Syntheses. Barbituric acid. [Link]

-

SlideShare. (2016, November 29). Barbiturate. [Link]

-

SciSpace. (2014). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. [Link]

-

CUTM Courseware. To prepare barbituric acid from urea and diethyl malonate. [Link]

-

Organic Reactions. The Knoevenagel Condensation. [Link]

-

ResearchGate. NMR Spectra of New Compounds. [Link]

-

PrepChem.com. Preparation of diethyl malonate. [Link]

-

MDPI. (2024, June 21). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. [Link]

-

Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. [Link]

-

Thieme Connect. (2024, September 2). Synthesis of 5-(4-Formylphenyl)barbituric Acid to Access Enolizable Chromophoric Barbituric Acids. [Link]

-

PubChem. This compound. [Link]

-